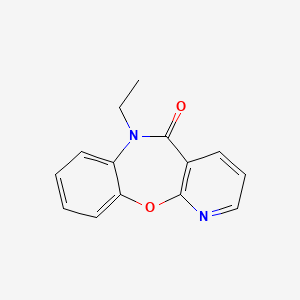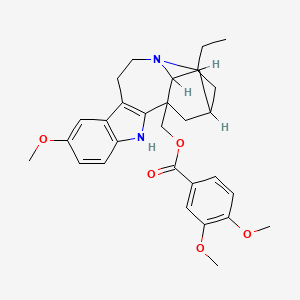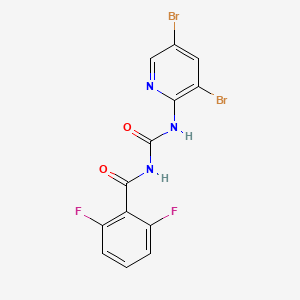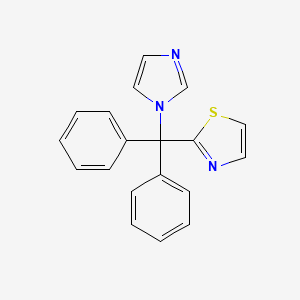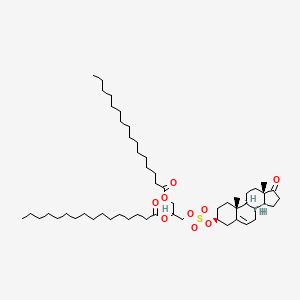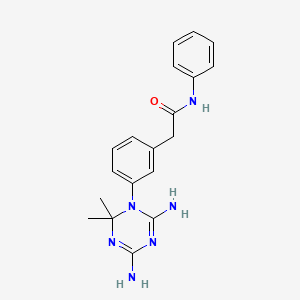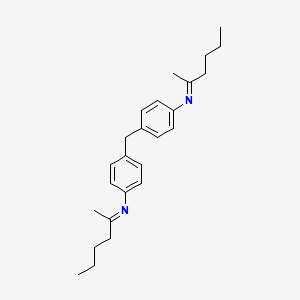
Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] is an organic compound with the molecular formula C25H34N2 It is a derivative of aniline and is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group further substituted by a 1-methylpentylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] typically involves the condensation reaction between 4,4’-methylenedianiline and 1-methylpentanal. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bonds. The general reaction scheme is as follows:
[ \text{4,4’-Methylenedianiline} + \text{1-Methylpentanal} \rightarrow \text{4,4’-Methylenebis[n-(1-methylpentylidene)aniline]} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine bonds can yield the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenedianiline: Lacks the 1-methylpentylidene substitution, making it less sterically hindered.
4,4’-Methylenebis[N,N-dimethylaniline]: Contains N,N-dimethyl groups instead of 1-methylpentylidene groups, affecting its reactivity and solubility.
Uniqueness
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
67599-06-8 |
|---|---|
Molekularformel |
C25H34N2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
N-[4-[[4-(hexan-2-ylideneamino)phenyl]methyl]phenyl]hexan-2-imine |
InChI |
InChI=1S/C25H34N2/c1-5-7-9-20(3)26-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)27-21(4)10-8-6-2/h11-18H,5-10,19H2,1-4H3 |
InChI-Schlüssel |
JDKFIBYYGNZCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



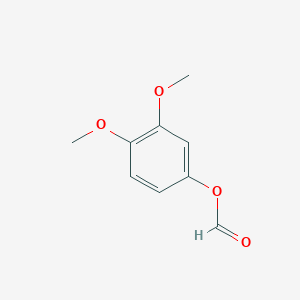


![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)


